What is the mechanism of action for TGR5 agonist 7?
What is the mechanism of action for TGR5 agonist 7?
An In-Depth Technical Guide on the Mechanism of Action for TGR5 Agonists
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily that functions as a cell surface receptor for bile acids.[1][2] Its widespread expression across various tissues—including the intestine, gallbladder, liver, pancreas, adipose tissue, and immune cells—positions it as a critical regulator of diverse physiological processes.[1][3] TGR5 activation is implicated in energy balance, glucose metabolism, and the modulation of inflammatory responses.[1] Consequently, TGR5 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), as well as inflammatory conditions.[1][2][4]
This guide provides a comprehensive overview of the mechanism of action for TGR5 agonists, using data from well-characterized compounds as a proxy for a representative agonist, herein referred to as "TGR5 agonist 7". We will delve into the molecular signaling cascades, present quantitative data from key experiments, detail relevant experimental protocols, and provide visual diagrams of the core pathways.
Core Mechanism: Receptor Binding and Gαs Protein Activation
As a Class A GPCR, TGR5 is characterized by seven transmembrane helices that form an orthosteric binding pocket.[1] The binding of a TGR5 agonist, such as a natural bile acid or a synthetic compound, induces a conformational change in the receptor.[5] This structural shift facilitates the activation of an associated heterotrimeric G protein. TGR5 primarily couples to the Gαs subunit.[6] Receptor activation catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing its dissociation from the βγ subunits.[5]
Primary Signaling Cascade: The cAMP-PKA/Epac Pathway
The dissociated and activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP).[1][5] The resulting elevation of intracellular cAMP levels is a hallmark of TGR5 activation and initiates a cascade of downstream events by activating two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[5][6][7]
The activation of these downstream effectors modulates a wide array of cellular functions, leading to the diverse physiological effects of TGR5 agonism.[2][5]
Downstream Physiological Effects of TGR5 Activation
The activation of the TGR5 signaling pathway triggers distinct responses in various tissues, contributing to its overall role in metabolic homeostasis and inflammation.
1. Intestine: GLP-1 and PYY Secretion In enteroendocrine L-cells of the intestine, TGR5 is co-localized with glucagon-like peptide-1 (GLP-1).[5] Agonist binding to TGR5 on these cells stimulates the cAMP/PKA pathway, leading to the enhanced transcription of the proglucagon gene and increased secretion of GLP-1 and Peptide Tyrosine Tyrosine (PYY).[5][6][8] GLP-1 is an incretin (B1656795) hormone that improves glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells, while PYY acts as a satiety hormone.[2][5]
2. Pancreas: Enhanced Insulin Secretion In pancreatic β-cells, TGR5 activation engages the cAMP/PKA/Epac signaling axis to enhance insulin secretion.[5][6] The rise in cAMP facilitates an increase in cytosolic Ca2+ concentrations, which promotes the exocytosis of insulin-containing granules.[6] Furthermore, GLP-1 secreted from intestinal L-cells acts on the pancreas to further stimulate insulin release.[6]
3. Adipose Tissue and Skeletal Muscle: Energy Expenditure In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation promotes energy expenditure.[6][9] The cAMP-PKA pathway upregulates the expression of type 2 deiodinase (D2), an enzyme that converts the thyroid hormone thyroxine (T4) into the more active triiodothyronine (T3).[6] This local increase in T3 enhances the expression of thermogenic genes, such as uncoupling protein 1 (UCP1), leading to increased mitochondrial biogenesis, thermogenesis, and overall energy expenditure.[2][6]
4. Immune Cells: Anti-inflammatory Effects In macrophages and Kupffer cells (resident liver macrophages), TGR5 activation exerts potent anti-inflammatory effects.[1][4] The cAMP-dependent pathway attenuates the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[1][4] Additionally, TGR5 signaling antagonizes the NF-κB pathway, a key mediator of inflammatory responses, by inhibiting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[4][7]
Quantitative Data for Representative TGR5 Agonists
The potency and efficacy of TGR5 agonists are typically quantified by measuring their ability to stimulate cAMP production or downstream physiological responses like GLP-1 secretion. The tables below summarize data for several well-studied TGR5 agonists.
Table 1: Potency of Natural Bile Acids on Human TGR5 Data represents the half-maximal effective concentration (EC50) for inducing cAMP production in CHO cells transfected with human TGR5.
| Bile Acid | EC50 (μM) |
| Taurolithocholic acid (TLCA) | 0.33[7] |
| Lithocholic acid (LCA) | 0.53[7][10] |
| Deoxycholic acid (DCA) | 1.01[7] |
| Chenodeoxycholic acid (CDCA) | 4.43[7] |
| Cholic acid (CA) | 7.72[7] |
Table 2: Activity of Synthetic TGR5 Agonists Data from various in vitro and in vivo studies.
| Agonist | Assay | Species | EC50 / IC50 / ED50 |
| INT-777 | TGR5 Activation (cAMP) | Human | EC50: 0.21 μM |
| INT-777 | GLP-1 Secretion | Murine Cells | EC50: ~1 μM[9] |
| Oleanolic Acid | cAMP Production | Human Cells | EC50: 1.1 μM |
| Compound 6g | TGR5 Activation (cAMP) | Human | EC50: 57 pM[11] |
| Compound 6g | TGR5 Activation (cAMP) | Mouse | EC50: 62 pM[11] |
| Compound 6g | TNF-α Inhibition | Human Blood | IC50: 251 nM[11] |
| Compound 6g | Glucose Lowering (OGTT) | DIO C57 Mice | ED50: 7.9 mg/kg[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize TGR5 agonists.
1. In Vitro cAMP Measurement Assay
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Objective: To quantify the ability of a test compound to stimulate cAMP production in cells expressing TGR5.
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Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably or transiently transfected with a human TGR5 expression vector.[7][12]
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Protocol:
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Cell Seeding: Plate TGR5-expressing cells in a 96-well plate and culture overnight to allow for attachment.
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Compound Preparation: Prepare serial dilutions of the TGR5 agonist (e.g., "TGR5 agonist 7") in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
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Stimulation: Remove culture medium from cells, wash with PBS, and add the prepared compound dilutions. Include a positive control (e.g., Forskolin) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
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Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.
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cAMP Detection: Quantify intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[12]
-
2. GLP-1 Secretion Assay from Enteroendocrine Cells
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Objective: To measure the effect of a TGR5 agonist on GLP-1 secretion from intestinal L-cells.
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Cell Line: Human NCI-H716 cells or murine STC-1 enteroendocrine cell lines, which are known to secrete GLP-1.[3][13]
-
Protocol:
-
Cell Culture: Culture NCI-H716 cells in suspension in RPMI medium supplemented with 10% FBS. For secretion assays, cells are often seeded onto plates coated with Matrigel to promote differentiation.[13][14]
-
Stimulation: Wash the cells with a serum-free medium or a buffer (e.g., KRPH). Add the test agonist at various concentrations and incubate for a defined period (e.g., 2 hours) at 37°C.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant. Centrifuge to remove any detached cells.
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GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit specific for GLP-1.
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Data Normalization: Lyse the cells and measure the total protein content to normalize the GLP-1 secretion data to the amount of cellular protein.
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Analysis: Express results as fold-change over vehicle control. Determine EC50 values by plotting normalized GLP-1 concentration against agonist concentration.
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Signaling and Experimental Workflow Visualizations
Diagram 1: TGR5 Signaling Pathway
Caption: Canonical TGR5 signaling cascade initiated by agonist binding.
Diagram 2: Experimental Workflow for GLP-1 Secretion Assay
References
- 1. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. TGR5 Activation Modulates an Inhibitory Effect on Liver Fibrosis Development Mediated by Anagliptin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
- 14. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
